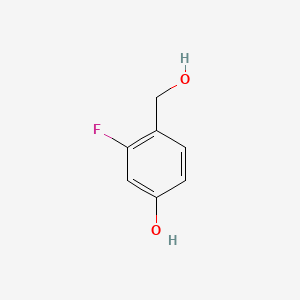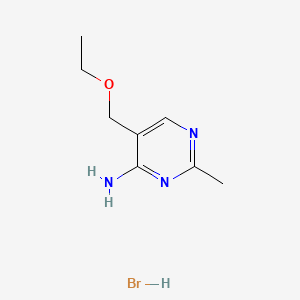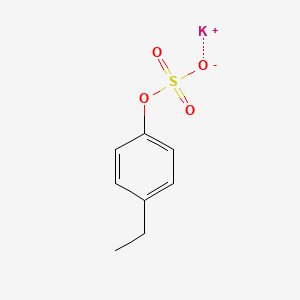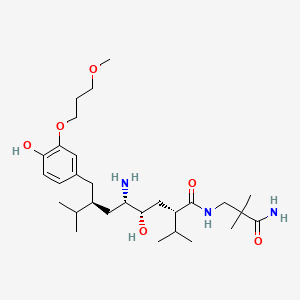
3-Fluoro-4-(hydroxymethyl)phenol
描述
3-Fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the fluorination of 4-(hydroxymethyl)phenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: 3-Fluoro-4-(hydroxymethyl)phenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 3-Fluoro-4-(hydroxymethyl)cyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-Fluoro-4-formylphenol or 3-Fluoro-4-carboxyphenol.
Reduction: Formation of 3-Fluoro-4-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学研究应用
Chemistry: 3-Fluoro-4-(hydroxymethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals.
作用机制
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The hydroxymethyl group can also participate in hydrogen bonding, further affecting the compound’s interactions with its targets.
相似化合物的比较
- 4-Fluoro-3-(hydroxymethyl)phenol
- 2-Fluoro-4-(hydroxymethyl)phenol
- 3,5-Difluoro-4-(hydroxymethyl)phenol
Uniqueness: 3-Fluoro-4-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the third position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound in various applications.
属性
IUPAC Name |
3-fluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBHZARBEOBOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)







![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)



